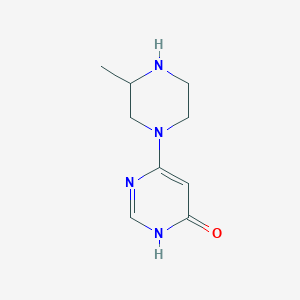![molecular formula C9H13NO3 B13185299 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This compound features a five-membered ring containing one oxygen and one nitrogen atom, making it a heterocyclic compound. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxazole ring into a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazole compounds.
Scientific Research Applications
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)-phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds share the oxazole ring and exhibit similar biological activities.
2-Methylpropyl acetate: Although structurally different, this compound shares the 2-methylpropyl group and is used in various industrial applications.
Uniqueness
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is unique due to its specific oxazole ring structure and the presence of the 2-methylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)3-8-10-5-7(13-8)4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SFDBPQDIHVVTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


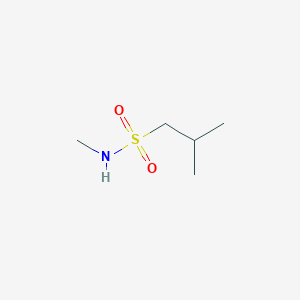
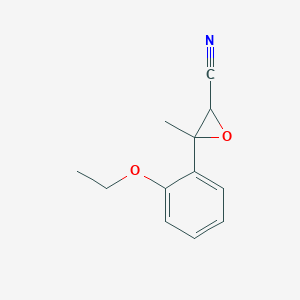

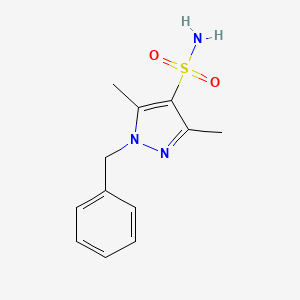

![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)
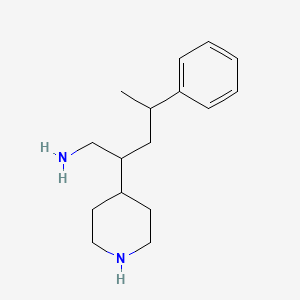
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
